2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde
Description
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is a substituted phenylacetaldehyde featuring a chloro group at the 2-position and methoxy groups at the 3- and 4-positions on the aromatic ring, with an acetaldehyde side chain. The chloro and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
WBYAMMDVRZRIJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the acetaldehyde group. The reaction conditions typically involve the use of reducing agents or other specific reagents to achieve the desired transformation.
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Reactivity and Synthesis
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde serves as an important intermediate in the synthesis of various organic compounds. The synthesis typically involves the following steps:
- Formation of the Aldehyde : The compound can be synthesized through the chlorination of 3,4-dimethoxyphenylacetaldehyde, followed by purification processes.
- Use in Reactions : It can participate in various reactions such as nucleophilic additions and condensation reactions due to its aldehyde functional group.
Comparison with Related Compounds
The uniqueness of 2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde lies in its specific combination of functional groups. Below is a comparison highlighting its structural features against similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-3,4-dimethoxybenzaldehyde | Chloro group, two methoxy groups | Aldehyde functional group |
| 3,4-Dimethoxybenzaldehyde | Two methoxy groups | Lacks chloro substitution |
| 2-(4-Chlorophenyl)acetaldehyde | Chlorine on a different phenyl ring | Different substitution pattern |
| 3-Chloro-4-methoxybenzaldehyde | One methoxy group | Fewer methoxy groups compared to the target compound |
Potential Anticancer Activity
Research indicates that 2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde may exhibit significant biological activity. Preliminary studies suggest that it could interact with specific enzymes or receptors in biological systems, potentially inhibiting pathways involved in cell proliferation. This suggests a possible role in anticancer therapies. However, further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
A study assessed the biological activity of related compounds and found that those with similar structural characteristics displayed varying degrees of inhibition against certain cancer cell lines. The findings suggest that modifications to the phenyl ring can significantly influence biological activity .
Research Insights
Further research is needed to explore the full range of biological activities associated with 2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde. Studies focusing on structure-activity relationships (SAR) have indicated that specific substitutions can enhance or diminish activity against targeted pathways .
Mechanism of Action
The mechanism by which 2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde exerts its effects involves interactions with specific molecular targets. The presence of the chloro and methoxy groups can influence its reactivity and binding properties. The aldehyde group is also reactive and can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Effects
(a) 2-(2-Chlorophenyl)acetaldehyde Isomers
- 2-(3-Chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde differ in the position of the chloro group. These isomers exhibit nearly identical boiling points but distinct gas chromatography (GC) retention times due to variations in polarity and molecular interactions .
- 2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde has additional methoxy groups, increasing its molecular weight (MW ≈ 230–235 g/mol) and boiling point compared to simpler chlorophenyl analogs (e.g., 2-(4-chlorophenyl)acetaldehyde, MW ~154.5 g/mol) .
(b) Hydroxyl-Substituted Analogs
- This compound is a metabolite in dopamine catabolism and participates in redox reactions .
(c) Nitro- and Sulfur-Containing Derivatives
- Methyl 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate (compound 9) demonstrates how electron-withdrawing nitro groups dominate reactivity, favoring cyclization over substitution—a contrast to the chloro-methoxy system, where methoxy’s electron-donating nature may stabilize intermediates .
Physicochemical Properties
Biological Activity
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is an organic compound that has garnered attention for its potential biological activity, particularly in the context of cancer research. This article synthesizes current findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C10H11ClO3 and features a phenyl ring substituted with a chloro group and two methoxy groups, as well as an aldehyde functional group. Its unique structure is believed to contribute to its biological activities.
Biological Activity Overview
Research indicates that 2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde may interact with specific enzymes or receptors within biological systems. Preliminary studies suggest its potential role in inhibiting pathways involved in cell proliferation, making it a candidate for anticancer therapies.
-
Cell Proliferation Inhibition :
- The compound has shown promise in inhibiting cell growth in various cancer cell lines. For instance, it may affect signaling pathways that regulate cell cycle progression and apoptosis.
- Studies indicate that similar compounds with methoxy substitutions exhibit antiproliferative effects, suggesting that the methoxy groups may enhance biological activity through electronic effects or steric interactions .
- Apoptotic Pathways :
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-3,4-dimethoxybenzaldehyde | Chloro group, two methoxy groups | Aldehyde functional group |
| 3,4-Dimethoxybenzaldehyde | Two methoxy groups | Lacks chloro substitution |
| 2-(4-Chlorophenyl)acetaldehyde | Chlorine substitution on a different phenyl ring | Different substitution pattern |
| 3-Chloro-4-methoxybenzaldehyde | One methoxy group | Fewer methoxy groups compared to the target compound |
The unique combination of functional groups in 2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde may contribute to its distinct biological activities compared to these structurally similar compounds .
Case Studies and Research Findings
-
Antiproliferative Activity :
- A study highlighted that compounds with similar structural motifs exhibited significant growth inhibition in cancer cell lines. For instance, derivatives with specific substitutions showed GI50 values indicating effective inhibition at low concentrations .
- In vitro tests on MDA-MB-231 breast cancer cells revealed that certain analogues could enhance caspase activity and induce morphological changes indicative of apoptosis .
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
